molecular formula C12H14BrNO3S3 B2488000 5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide CAS No. 1796949-45-5

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide

Cat. No.: B2488000
CAS No.: 1796949-45-5
M. Wt: 396.33
InChI Key: DRJWKJIQITUXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a nucleophilic attack site, allowing the compound to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a bromine atom. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S3/c1-8-3-4-10(18-8)9(17-2)7-14-20(15,16)12-6-5-11(13)19-12/h3-6,9,14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWKJIQITUXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.